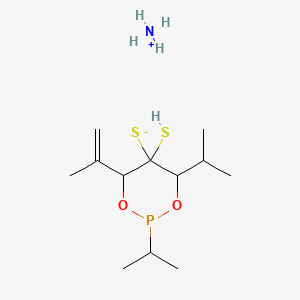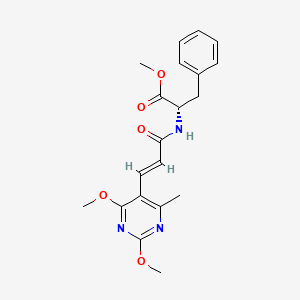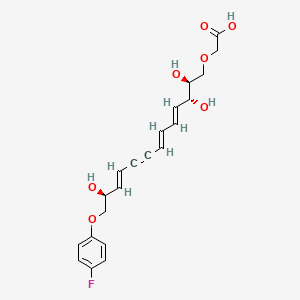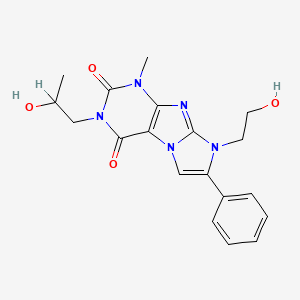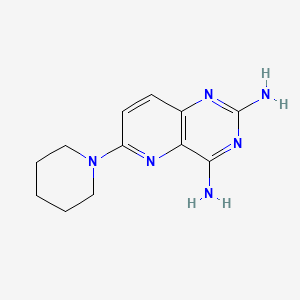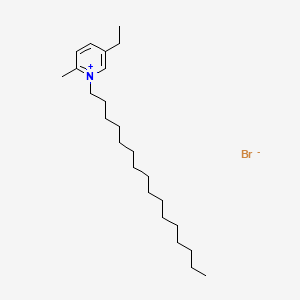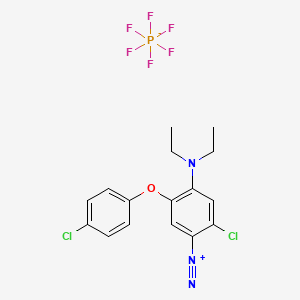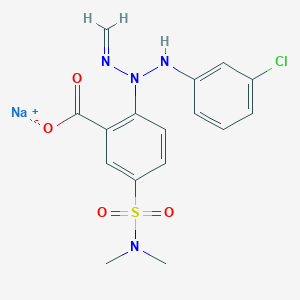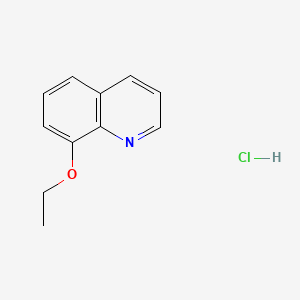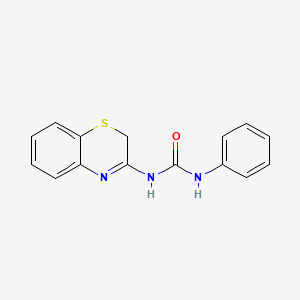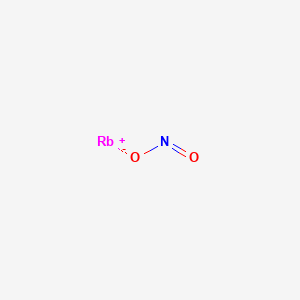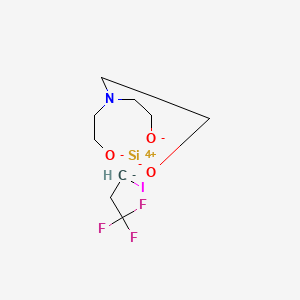
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-: is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a trifluoro-iodopropyl group and a nitrilotris(ethanolato) ligand. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- typically involves the reaction of silicon tetrachloride with 3,3,3-trifluoro-1-iodopropane in the presence of a base. The nitrilotris(ethanolato) ligand is introduced through a subsequent reaction with tris(2-aminoethyl)amine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silicon dioxide derivatives.
Reduction: Reduction reactions can occur at the trifluoro-iodopropyl group, potentially leading to the formation of trifluoropropyl derivatives.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silicon dioxide derivatives.
Reduction: Trifluoropropyl derivatives.
Substitution: Various substituted silicon compounds depending on the ligand introduced.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds
Biology: In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its ability to form stable complexes with various ligands makes it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various pharmaceutical agents. Its unique structure allows for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism by which Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- exerts its effects involves the interaction of the silicon center with various molecular targets. The trifluoro-iodopropyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The nitrilotris(ethanolato) ligand stabilizes the silicon center, facilitating its interaction with other molecules. The compound’s unique structure allows it to interact with specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-chloropropyl)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-bromopropyl)-
Comparison:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)- is unique due to the presence of the iodine atom, which enhances its reactivity compared to its chloro and bromo counterparts.
- The trifluoro-iodopropyl group provides distinct electronic and steric properties, making it more suitable for specific applications in catalysis and materials science.
- The nitrilotris(ethanolato) ligand provides stability to the silicon center, allowing for more controlled and selective reactions.
This detailed article provides a comprehensive overview of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
112341-57-8 |
|---|---|
Molecular Formula |
C9H15F3INO3Si |
Molecular Weight |
397.20 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1-trifluoro-3-iodopropane |
InChI |
InChI=1S/C6H12NO3.C3H3F3I.Si/c8-4-1-7(2-5-9)3-6-10;4-3(5,6)1-2-7;/h1-6H2;2H,1H2;/q-3;-1;+4 |
InChI Key |
VBPOGHRTBWZTQB-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(F)(F)F.[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


